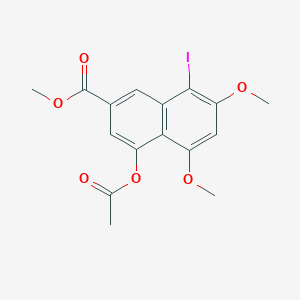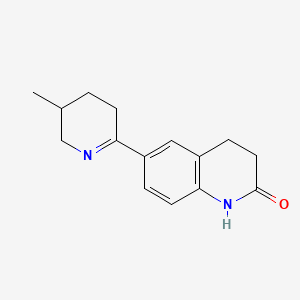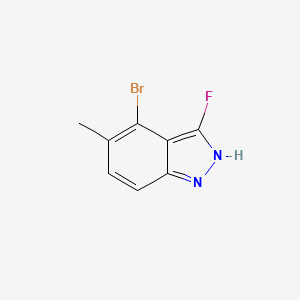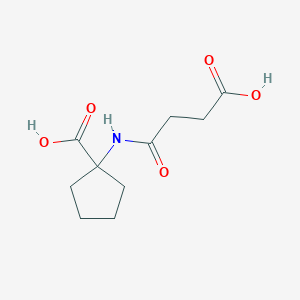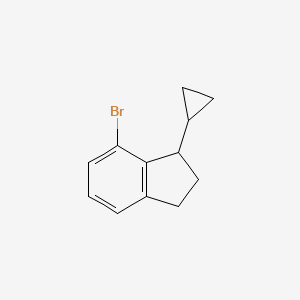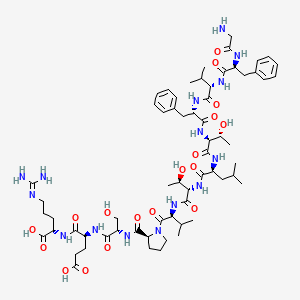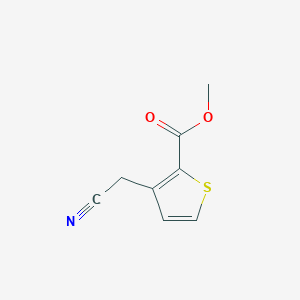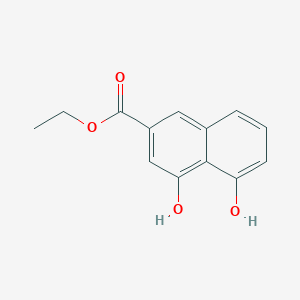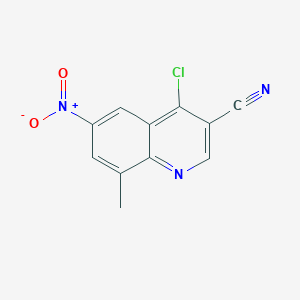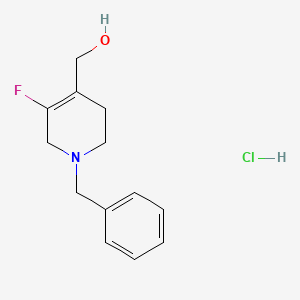![molecular formula C10H13N5O B13923650 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- CAS No. 878713-19-0](/img/structure/B13923650.png)
1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- is a compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- can be achieved through several synthetic routes. Another method includes the reaction of p-nitrobenzyl chloride with 3,5-diamino-1,2,4-triazole in the presence of a base . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Condensation: It can react with carbonyl compounds to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and amines.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential as an inhibitor of DNA synthesis and as an antitumor agent.
Industry: The compound is used in the production of agrochemicals and technical products.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and DNA. As an inhibitor of DNA synthesis, it binds to specific sites on the DNA molecule, preventing the replication process. In its role as an antitumor agent, the compound interferes with cellular proliferation pathways, leading to the inhibition of tumor growth .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds such as:
3,5-Diamino-1,2,4-triazole: This compound is also a triazole derivative but lacks the N-[(4-methoxyphenyl)methyl] group, making it less specific in its biological activities.
1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues: These analogues are potent inhibitors of cyclin-dependent kinases and show selective inhibitory activities against CDK1 and CDK2.
The uniqueness of 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
878713-19-0 |
|---|---|
Formule moléculaire |
C10H13N5O |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C10H13N5O/c1-16-8-4-2-7(3-5-8)6-12-10-13-9(11)14-15-10/h2-5H,6H2,1H3,(H4,11,12,13,14,15) |
Clé InChI |
QTHYPOKAQCZRMU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC2=NNC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


